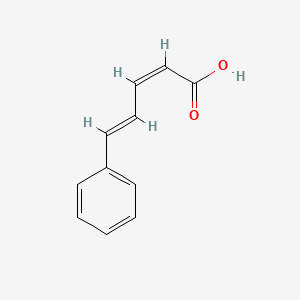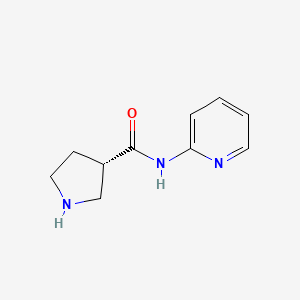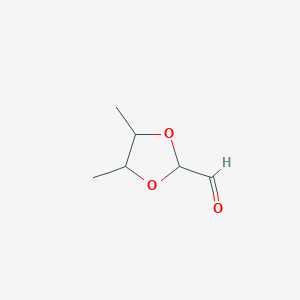
5-Bromo-8-methoxy-2-(trifluoromethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-methoxy-2-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxy-2-(trifluoromethyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and 5-bromo-2-methoxybenzoic acid.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazoline ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.
Bromination and Methoxylation: The bromine and methoxy groups are introduced through bromination and methoxylation reactions, respectively, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry are used to ensure the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-8-methoxy-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, and palladium catalysts are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Coupling Reactions: Catalysts like palladium on carbon and copper iodide are used in coupling reactions.
Major Products Formed
Applications De Recherche Scientifique
5-Bromo-8-methoxy-2-(trifluoromethyl)quinazoline has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and electrical conductivity.
Chemical Biology: The compound is used as a probe to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 5-Bromo-8-methoxy-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, it has been shown to inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-8-(trifluoromethoxy)quinoline
- 5-Bromo-8-(trifluoromethyl)quinoline
- 6-Bromo-2-(trifluoromethyl)quinazoline
Uniqueness
5-Bromo-8-methoxy-2-(trifluoromethyl)quinazoline is unique due to the presence of the methoxy group, which enhances its chemical reactivity and potential applications. The combination of bromine, methoxy, and trifluoromethyl groups provides a unique chemical profile that distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C10H6BrF3N2O |
|---|---|
Poids moléculaire |
307.07 g/mol |
Nom IUPAC |
5-bromo-8-methoxy-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C10H6BrF3N2O/c1-17-7-3-2-6(11)5-4-15-9(10(12,13)14)16-8(5)7/h2-4H,1H3 |
Clé InChI |
GMIVZAXOKYFAML-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)Br)C=NC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate](/img/structure/B12958744.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide](/img/structure/B12958746.png)


![5-(1-Chloroethyl)furo[2,3-b]pyridine](/img/structure/B12958763.png)


![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride](/img/structure/B12958789.png)




